2-[4-(acetylamino)phenoxy]-N-phenylacetamide
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Overview
Description
2-[4-(acetylamino)phenoxy]-N-phenylacetamide is an organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of an acetylamino group attached to a phenoxy ring, which is further connected to a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)phenoxy]-N-phenylacetamide typically involves the reaction of paracetamol (acetaminophen) with ethyl 2-bromo-2-methylpropionate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)phenoxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(acetylamino)phenoxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets within biological systems. The compound may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound is similar in structure but contains an ethyl ester group instead of the phenylacetamide moiety.
N-(4-(2-(4-acetylamino-phenoxy)-4,5-dicyano-phenoxy)-phenyl)-acetamide: This compound has additional cyano groups, which may alter its chemical properties and applications.
Uniqueness
2-[4-(acetylamino)phenoxy]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-14-7-9-15(10-8-14)21-11-16(20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDIHWWBWXJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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